molecular formula C16H17N3O3 B13466764 3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B13466764
M. Wt: 299.32 g/mol
InChI Key: VBENGWFHQKGMNW-UHFFFAOYSA-N
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Description

3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione is a compound that has garnered interest in various fields of scientific research. This compound is a derivative of lenalidomide, which is known for its immunomodulatory and antiangiogenic properties

Preparation Methods

The synthesis of 3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione involves several steps. One common method includes the reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone, followed by Fischer indole synthesis using acetic acid and hydrochloric acid under reflux conditions . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an immunomodulatory agent. In medicine, it is explored for its therapeutic potential in treating conditions like multiple myeloma and mantle cell lymphoma . Additionally, it has applications in industry, particularly in the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione involves its interaction with molecular targets such as cereblon, a component of the ubiquitin E3 ligase complex. This interaction leads to the degradation of specific transcription factors, thereby modulating immune responses and inhibiting angiogenesis . The compound’s effects on various cellular pathways make it a promising candidate for therapeutic development.

Comparison with Similar Compounds

3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione is similar to other compounds like lenalidomide and thalidomide. it differs in its specific chemical structure, which imparts unique properties. For instance, lenalidomide has an amino moiety in the 4-position and lacks one of the carbonyl groups present in thalidomide . These structural differences contribute to variations in their pharmacological profiles and therapeutic applications .

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

3-(6-amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C16H17N3O3/c17-11-4-8-3-10-7-19(13-1-2-14(20)18-15(13)21)16(22)12(10)6-9(8)5-11/h3,6,11,13H,1-2,4-5,7,17H2,(H,18,20,21)

InChI Key

VBENGWFHQKGMNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4CC(CC4=C3)N

Origin of Product

United States

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